molecular formula C21H13FO5 B2887275 (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate CAS No. 622803-47-8

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate

Cat. No.: B2887275
CAS No.: 622803-47-8
M. Wt: 364.328
InChI Key: CUOLDYHQDLEEOH-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate features a benzofuran core with a (Z)-configured methylene group at position 2, linked to a 5-methylfuran moiety. Position 3 bears a ketone group, while position 6 is esterified with a 4-fluorobenzoate group. The Z stereochemistry ensures a planar spatial arrangement, which is critical for molecular interactions.

Properties

IUPAC Name

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FO5/c1-12-2-7-15(25-12)11-19-20(23)17-9-8-16(10-18(17)27-19)26-21(24)13-3-5-14(22)6-4-13/h2-11H,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOLDYHQDLEEOH-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C20H18FO4\text{C}_{20}\text{H}_{18}\text{F}\text{O}_4

This structure features a benzofuran core, a furan moiety, and a fluorobenzoate group, which are critical for its biological interactions.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit moderate to strong antiproliferative activity against various cancer cell lines. For instance, derivatives containing furan moieties have been shown to inhibit cell proliferation in a dose-dependent manner .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-715
Compound BHeLa20
(Z)-2...A54910

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with similar benzofuran derivatives . This suggests potential therapeutic applications in inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation.

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to induce cell cycle arrest at the G1 phase.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways through caspase activation.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A study investigated the anticancer potential of a related benzofuran derivative in breast cancer models. Results indicated significant tumor growth inhibition and improved survival rates in treated groups compared to controls .
  • Inflammation Model : Another study assessed the anti-inflammatory effects of furan-containing compounds in a murine model of arthritis, showing reduced joint inflammation and swelling after treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related analogs, focusing on ester substitutions, benzylidene modifications, and molecular properties.

Structural and Molecular Comparison

A comparative analysis of key structural features and molecular properties is summarized in Table 1.

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Ester Group Benzylidene Substituent Molecular Formula Molecular Weight (g/mol) Key Features Source
Target: (Z)-2-((5-Methylfuran-2-yl)methylene)-3-oxo-... 4-fluorobenzoate 4-Fluorobenzoate 5-Methylfuran-2-yl C₃₀H₁₉FO₅* ~454.4* Fluorine enhances metabolic stability -
(Z)-2-((5-Methylfuran-2-yl)methylene)-... methanesulfonate Methanesulfonate 5-Methylfuran-2-yl C₁₆H₁₄O₇S 350.07 Sulfonate group increases reactivity
(Z)-2-((5-Methylfuran-2-yl)methylene)-... 2,6-dimethoxybenzoate 2,6-Dimethoxybenzoate 5-Methylfuran-2-yl C₂₃H₁₈O₇ 406.39 Bulky methoxy groups hinder interactions
Methyl 2-{[(2Z)-2-(5-Bromo-2-methoxybenzylidene)-3-oxo-...]oxy}propanoate Propanoate 5-Bromo-2-methoxyphenyl C₂₁H₁₈BrO₇ 461.9 Bromine adds steric/electronic effects
[(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-...] 5-methoxy-2-phenylbenzofuran-3-carboxylate Benzofuran-carboxylate 2,4-Dimethoxyphenyl C₃₄H₂₆O₈ ~562.0 Complex ester with phenyl moiety

Key Findings and Analysis

Ester Group Variations
  • 4-Fluorobenzoate (Target Compound): The fluorine atom introduces electron-withdrawing effects, likely improving metabolic stability and lipophilicity compared to non-halogenated esters. This is advantageous in drug design for enhanced bioavailability .
  • Its polar nature may also improve aqueous solubility .
  • However, they may enhance solubility due to oxygen-rich moieties .
  • Benzofuran-carboxylate (): The fused benzofuran-carboxylate ester adds aromaticity and rigidity, which could influence binding to hydrophobic pockets in biological targets .
Benzylidene Modifications
  • 5-Methylfuran-2-yl (Target Compound): The methylfuran group provides moderate electron-donating effects and a compact structure, favoring interactions with planar binding sites.
  • The methoxy group contributes to solubility .
  • 2,4-Dimethoxyphenyl (): The dual methoxy groups create a highly electron-rich aromatic system, which may alter redox properties or π-π stacking interactions .
Stereochemical Considerations

All compared compounds retain the (Z)-configuration at the methylene bridge, underscoring its importance in maintaining molecular geometry for target engagement. Deviations from this configuration could disrupt critical non-covalent interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.